Cas no 1251548-90-9 (N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide)

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a synthetic organic compound featuring a coumarin core linked to a pyrrole-containing butanamide moiety. This structure imparts unique photophysical and chemical properties, making it potentially useful in fluorescence-based applications or as an intermediate in pharmaceutical and materials research. The coumarin scaffold offers high stability and tunable emission characteristics, while the pyrrole group enhances reactivity for further functionalization. Its well-defined molecular architecture allows for precise modifications, facilitating studies in molecular recognition or bioactive compound development. The compound’s purity and structural consistency ensure reproducibility in experimental settings, supporting its use in specialized chemical synthesis and research applications.
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide structure
1251548-90-9 structure
商品名:N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
CAS番号:1251548-90-9
MF:C17H16N2O3
メガワット:296.320544242859
CID:6101422
PubChem ID:49671010

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide 化学的及び物理的性質

名前と識別子

    • N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
    • 1251548-90-9
    • AKOS024529003
    • SR-01000926543-1
    • SR-01000926543
    • VU0529440-1
    • N-(2-oxochromen-3-yl)-4-pyrrol-1-ylbutanamide
    • F6015-0014
    • インチ: 1S/C17H16N2O3/c20-16(8-5-11-19-9-3-4-10-19)18-14-12-13-6-1-2-7-15(13)22-17(14)21/h1-4,6-7,9-10,12H,5,8,11H2,(H,18,20)
    • InChIKey: VOKJZEKLJNQCRS-UHFFFAOYSA-N
    • ほほえんだ: O1C(C(=CC2C=CC=CC1=2)NC(CCCN1C=CC=C1)=O)=O

計算された属性

  • せいみつぶんしりょう: 296.11609238g/mol
  • どういたいしつりょう: 296.11609238g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 455
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 60.3Ų

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6015-0014-3mg
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
3mg
$63.0 2023-09-09
Life Chemicals
F6015-0014-40mg
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
40mg
$140.0 2023-09-09
Life Chemicals
F6015-0014-5μmol
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
5μmol
$63.0 2023-09-09
Life Chemicals
F6015-0014-2mg
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
2mg
$59.0 2023-09-09
Life Chemicals
F6015-0014-10mg
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
10mg
$79.0 2023-09-09
Life Chemicals
F6015-0014-50mg
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
50mg
$160.0 2023-09-09
Life Chemicals
F6015-0014-20μmol
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
20μmol
$79.0 2023-09-09
Life Chemicals
F6015-0014-20mg
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
20mg
$99.0 2023-09-09
Life Chemicals
F6015-0014-1mg
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
1mg
$54.0 2023-09-09
Life Chemicals
F6015-0014-25mg
N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide
1251548-90-9
25mg
$109.0 2023-09-09

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide 関連文献

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamideに関する追加情報

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide: A Comprehensive Overview

N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS No. 1251548-90-9) is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents. In this comprehensive overview, we will delve into the chemical properties, biological activities, and recent research advancements surrounding N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide.

Chemical Structure and Properties: N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide is a derivative of chromene and pyrrole, two important heterocyclic compounds known for their diverse biological activities. The chromene moiety, specifically the 2H-chromenone ring, is a key structural feature that contributes to the compound's stability and reactivity. The presence of the pyrrole ring further enhances its biological potential by introducing additional functional groups that can interact with various biological targets. The compound's molecular formula is C17H15N3O2, and it has a molecular weight of 297.31 g/mol.

Synthesis and Preparation: The synthesis of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide typically involves a multi-step process that combines the reactivity of chromene derivatives with the versatile nature of pyrrole rings. One common approach involves the condensation of 3-aminochromone with 4-(pyrrol-1-yloxy)butyric acid chloride in the presence of a suitable base. This reaction yields the desired product with high purity and yield, making it a feasible option for large-scale production in research and industrial settings.

Biological Activities: Recent studies have highlighted the diverse biological activities of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yloxy)butanamide. One notable area of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory effect is attributed to its ability to modulate key signaling pathways involved in inflammation, such as NF-kB and MAPK.

In addition to its anti-inflammatory properties, N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide has also been investigated for its antioxidant activity. Free radicals and oxidative stress are implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. Studies have demonstrated that this compound can scavenge free radicals and protect cells from oxidative damage, making it a promising candidate for therapeutic interventions in these conditions.

Clinical Applications: The potential clinical applications of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide are currently being explored through preclinical studies. Initial findings suggest that this compound may have therapeutic value in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). Furthermore, its antioxidant properties make it a potential candidate for neuroprotective therapies in conditions like Alzheimer's disease and Parkinson's disease.

Mechanism of Action:

The mechanism by which N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide exerts its biological effects is multifaceted. Its anti-inflammatory activity is primarily mediated through the inhibition of pro-inflammatory cytokine production and the modulation of signaling pathways such as NF-kB and MAPK. The antioxidant properties are attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).

Safety Profile:

The safety profile of N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-yl)butanamide has been evaluated in several preclinical studies. These studies have shown that the compound exhibits low toxicity at therapeutic concentrations, making it a promising candidate for further development. However, more extensive safety assessments are needed to ensure its long-term safety in humans.

FUTURE DIRECTIONS:

The future research directions for N-(2-oxo-2H-chromen-3-yl)-4-(1H-pyrrol-1-strong>)butanamide include optimizing its pharmacokinetic properties to enhance bioavailability and efficacy. Additionally, further clinical trials are necessary to validate its therapeutic potential in human diseases. The development of novel derivatives with improved potency and selectivity is also an area of active investigation.

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